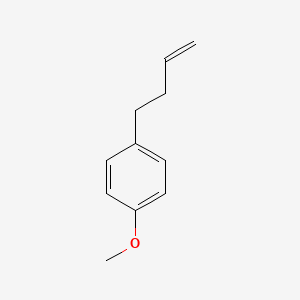

4-(4-Methoxyphenyl)-1-butene

Description

Contextual Significance of Substituted Butenes in Contemporary Organic Chemistry

Substituted butenes are a class of organic compounds that feature a four-carbon alkene chain with various substituent groups attached. Their significance in modern organic chemistry is multifaceted. The double bond in the butene framework serves as a versatile functional group, readily participating in a wide range of chemical reactions. chemicals.co.uk This reactivity allows for the construction of more complex molecular architectures, making substituted butenes valuable building blocks in organic synthesis. smolecule.com

The stability of substituted butenes is influenced by the number and nature of the alkyl groups attached to the double-bonded carbons. libretexts.org Generally, increasing the number of alkyl substituents on the double bond enhances the alkene's stability. libretexts.org This principle, a cornerstone of alkene chemistry, dictates the outcomes of many reactions and is a key consideration in synthetic design. The position of the double bond, whether terminal (at the end of the chain) or internal, also profoundly impacts the molecule's properties and reactivity. chemicals.co.uk

In contemporary research, substituted butenes are employed in a variety of transformations, including:

Addition Reactions: The double bond can undergo addition of halogens, hydrogen halides, and water, often with specific regioselectivity (e.g., Markovnikov's rule).

Oxidation and Reduction: Alkenes can be oxidized to form epoxides, diols, or cleaved to form smaller carbonyl compounds. Conversely, they can be reduced to the corresponding alkanes. smolecule.com

Metathesis: This powerful reaction allows for the "swapping" of substituents between two alkenes, enabling the synthesis of complex molecules that would be difficult to prepare otherwise. ifpenergiesnouvelles.fr

Polymerization: Substituted butenes can serve as monomers in the production of polymers with tailored properties. chemicals.co.uk

The presence of aromatic rings, such as the methoxyphenyl group in 4-(4-methoxyphenyl)-1-butene, further expands the chemical space of these molecules, introducing electronic effects that can influence the reactivity of the butene chain and provide sites for further functionalization.

Foundational Research and Historical Perspectives on Methoxyphenyl-Alkene Compounds

The study of methoxyphenyl-alkene compounds has a rich history, intertwined with the development of fundamental concepts in organic chemistry. Early research often focused on understanding the electronic influence of the methoxy (B1213986) group on the reactivity of the aromatic ring and the attached alkene. The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of reactions involving the alkene.

Foundational work in this area includes investigations into electrophilic addition reactions, where the methoxy group's ability to stabilize carbocation intermediates plays a crucial role. For instance, the acid-catalyzed reactions of related compounds like 4-(4-methoxyphenyl)-2-methyl-1-butene (B97547) have been studied to understand the mechanisms of nucleophilic substitution and elimination reactions. acs.org

Historically, the synthesis of such compounds often relied on classical methods like Wittig reactions or Grignard reactions. Over time, more sophisticated and efficient catalytic methods have been developed, allowing for greater control over the synthesis and enabling the preparation of a wider range of derivatives. The development of transition-metal-catalyzed cross-coupling reactions, for example, has revolutionized the synthesis of aryl-alkenes.

Current Research Frontiers and Identified Gaps for this compound

Current research on this compound and related compounds is driven by the quest for new materials and bioactive molecules. The unique combination of a reactive alkene and an electron-rich aromatic ring makes this compound an attractive starting material for a variety of synthetic transformations.

One of the active areas of research is the development of new catalytic methods for the selective functionalization of the alkene. This includes the development of catalysts for stereoselective reactions, which would allow for the synthesis of enantiomerically pure products with potential applications in pharmaceuticals and other life sciences. For example, recent studies have explored the cobalt-catalyzed isomerization of terminal alkenes to (Z)-2-alkenes, a transformation that could be applied to this compound. researchgate.net

Another frontier is the exploration of the compound's potential in materials science. The aromatic ring and the double bond can both be modified to tune the electronic and optical properties of the molecule. This could lead to the development of new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. Research into related bromine-containing aromatic compounds has shown potential for applications in optoelectronic devices. smolecule.com

Despite the growing interest, there are still gaps in our understanding of this compound. While its basic chemical properties are known, more detailed studies on its reactivity in a wider range of modern catalytic systems are needed. Furthermore, its potential biological activities remain largely unexplored. While related structures have been investigated for their antiestrogenic or other medicinal properties, the specific biological profile of this compound is not well-established. researchgate.net

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H14O nih.govguidechem.com |

| Molecular Weight | 162.23 g/mol nih.govguidechem.com |

| IUPAC Name | 1-but-3-enyl-4-methoxybenzene nih.gov |

| CAS Number | 20574-98-5 nih.govguidechem.com |

| Boiling Point | 227.1°C at 760 mmHg lookchem.com |

| Flash Point | 83.7°C lookchem.com |

| Density | 0.93 g/cm³ lookchem.com |

| Refractive Index | 1.502 lookchem.com |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Spectral data are available and consistent with the structure. rsc.orgrsc.orgwiley-vch.de |

| ¹³C NMR | Spectral data are available and consistent with the structure. rsc.org |

| Mass Spectrometry | GC-MS data is available. nih.gov |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-enyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h3,6-9H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTMQCGFHLPTBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348952 | |

| Record name | 1-(But-3-en-1-yl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20574-98-5 | |

| Record name | 1-(But-3-en-1-yl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4 Methoxyphenyl 1 Butene and Its Analogues

Direct Synthetic Pathways for 4-(4-Methoxyphenyl)-1-butene

Direct synthesis of this compound involves the formation of a carbon-carbon bond between the methoxyphenyl moiety and a four-carbon butene chain.

Nucleophilic substitution and cross-coupling reactions represent foundational strategies for constructing the carbon framework of this compound. These methods typically involve the reaction of an organometallic reagent derived from a methoxyphenyl precursor with a suitable electrophilic butenyl partner. For instance, a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, can be reacted with an allyl halide like allyl bromide in a nucleophilic substitution pathway.

Alternatively, modern cross-coupling reactions provide a powerful and versatile approach. Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, can be employed. In a potential Suzuki coupling, 4-methoxyphenylboronic acid would be reacted with an allyl halide or its equivalent in the presence of a palladium catalyst. Transition-metal-free coupling reactions, often promoted by a strong base like potassium tert-butoxide, also offer a pathway where an aryl halide can couple with another partner, potentially through a radical pathway. acs.org The synthesis of related structures, such as (E)-1,4-diaryl-2-butene-1,4-diones, has been achieved through a two-step process that includes the nucleophilic substitution of α-bromoacetophenones. arkat-usa.org

| Reaction Type | Methoxyphenyl Reagent | Butenyl Reagent | Key Reagents/Catalyst |

|---|---|---|---|

| Grignard Reaction | 4-Methoxyphenylmagnesium bromide | Allyl bromide | Anhydrous ether (solvent) |

| Suzuki Coupling | 4-Methoxyphenylboronic acid | Allyl bromide | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| Stille Coupling | 4-Methoxyphenyltri-n-butylstannane | Allyl bromide | Pd(PPh₃)₄ |

Organometallic catalysis offers mild and highly selective methods for synthesizing homoallylic alcohols, which are direct precursors to this compound following a deoxygenation step.

Indium-mediated Allylation: The Barbier-type allylation mediated by indium is a notable "green chemistry" method due to its ability to proceed in aqueous media. rsc.orgencyclopedia.pub This reaction involves the one-pot combination of an aldehyde, an allyl halide, and indium metal. encyclopedia.pub For the synthesis of the precursor to this compound, 4-methoxybenzaldehyde (B44291) is treated with an allyl halide and indium powder. rsc.orgmdpi.com The reaction shows exceptional functional group tolerance and often proceeds readily under ambient conditions. rsc.org Studies have shown that for 4-methoxybenzaldehyde, the reaction gives good yields of the corresponding homoallylic alcohol, 1-(4-methoxyphenyl)but-3-en-1-ol. mdpi.com While some aryl aldehydes can be challenging, with p-anisaldehyde sometimes giving poor yields due to the deactivating effect of the methoxy (B1213986) group, alternative conditions using catalytic indium with stoichiometric aluminum in DMF have been developed as a more economical option. nih.govarkat-usa.org

Zirconium(IV) Chloride-Catalyzed Allylation: Zirconium(IV) chloride (ZrCl₄) is an efficient and inexpensive Lewis acid catalyst used in a variety of organic transformations, including C-C bond formation. researchgate.netiosrjournals.org In the context of allylation, ZrCl₄ can catalyze the reaction of aldehydes with an allylating agent such as allyltrimethylsilane (B147118). rsc.org This Hosomi-Sakurai type reaction is a powerful method for creating homoallylic alcohols. The reaction of 4-methoxybenzaldehyde with allyltrimethylsilane in the presence of a catalytic amount of ZrCl₄ would yield 1-(4-methoxyphenyl)but-3-en-1-ol. rsc.orgntu.edu.sg The use of ZrCl₄ is advantageous as it is stable, cost-effective, and environmentally benign. researchgate.net

| Method | Allylating Agent | Catalyst/Mediator | Solvent | Product | Reported Yield |

|---|---|---|---|---|---|

| Indium-mediated Allylation | Allyl bromide | Indium (stoichiometric) | K₂HPO₄ (aq) | 1-(4-methoxyphenyl)but-3-en-1-ol | Good mdpi.com |

| Indium-catalyzed Allylation | Allyl bromide | Indium (catalytic), Aluminum (stoichiometric) | DMF | 1-(4-methoxyphenyl)but-3-en-1-ol | ~75% arkat-usa.org |

| ZrCl₄-catalyzed Allylation | Allyltrimethylsilane | ZrCl₄ (catalytic) | Dichloromethane (B109758) | 1-(4-methoxyphenyl)but-3-en-1-ol | High (inferred) researchgate.netrsc.org |

Synthesis Strategies for Structurally Related Methoxyphenyl-Alkene Derivatives

The synthesis of analogues of this compound, such as enones and other alkene derivatives, utilizes a broad spectrum of synthetic reactions.

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation, widely used to synthesize α,β-unsaturated ketones (enones). uomustansiriyah.edu.iqmagritek.com The base-catalyzed Claisen-Schmidt condensation, a type of mixed aldol condensation, between an aromatic aldehyde and a ketone is particularly effective. To synthesize enone analogues like 4-(4-methoxyphenyl)but-3-en-2-one, 4-methoxybenzaldehyde (p-anisaldehyde) is reacted with acetone (B3395972) in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide. magritek.comscribd.com The reaction proceeds via the formation of a reactive enolate from acetone, which then nucleophilically attacks the carbonyl carbon of the aldehyde. uomustansiriyah.edu.iq The resulting β-hydroxy ketone intermediate readily dehydrates under the reaction conditions to yield the conjugated enone product. scribd.com This method is robust and can be used to generate a variety of chalcone-like compounds and other derivatives. uomustansiriyah.edu.iqidpublications.org

| Aldehyde | Ketone | Base Catalyst | Solvent | Product |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Acetone | Potassium Hydroxide (KOH) | Water/Ethanol | 4-(4-methoxyphenyl)but-3-en-2-one magritek.comscribd.com |

| 4-Methoxybenzaldehyde | Acetophenone | Sodium Hydroxide (NaOH) | Ethanol | 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one uomustansiriyah.edu.iq |

The manipulation of functional groups and double bond positions in readily available natural products or simple aromatic precursors is an efficient strategy for synthesis. A key two-step sequence involves the isomerization of an allylbenzene (B44316) followed by oxidative cleavage.

Alkene Isomerization: Allylbenzenes, such as estragole (B85927) (4-allyl-1-methoxybenzene), can be isomerized to their more thermodynamically stable conjugated isomers. mdpi.com This transformation moves the double bond from the terminal position into conjugation with the aromatic ring, converting estragole into (E)-anethole ((E)-1-(4-methoxyphenyl)prop-1-ene). This reaction is often catalyzed by a solid base like potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) under solvent-free conditions or by transition metal complexes, such as those based on cobalt. mdpi.comacs.org

Oxidative Transformation: Following isomerization, the internal double bond of the resulting anethole (B165797) can be cleaved oxidatively to yield an aromatic aldehyde. mdpi.com Treatment of anethole with an oxidizing agent like potassium permanganate (B83412) (KMnO₄), often supported on copper sulfate (B86663) (CuSO₄·5H₂O), under solventless conditions can efficiently produce 4-methoxybenzaldehyde (anisaldehyde). mdpi.com This aldehyde is a crucial precursor for many of the synthetic routes previously discussed, including aldol condensations and organometallic allylations. mdpi.commagritek.comscribd.com

Olefin metathesis, particularly cross-metathesis (CM), has emerged as a powerful tool for the formation of carbon-carbon double bonds with high functional group tolerance. organic-chemistry.orgcaltech.edu This reaction, catalyzed by ruthenium complexes like Grubbs' catalysts, involves the exchange of alkylidene fragments between two different alkenes. organic-chemistry.orgmdpi.com

To synthesize derivatives of this compound, a cross-metathesis reaction can be performed between a methoxyphenyl-substituted alkene and a suitable olefin partner. For example, the reaction of 4-vinylanisole (4-methoxystyrene) with propene, catalyzed by a second-generation Grubbs' catalyst, would theoretically yield this compound and ethylene. organic-chemistry.org The choice of catalyst is crucial, with second-generation catalysts like the Hoveyda-Grubbs or Stewart-Grubbs catalysts often showing improved reactivity and stability, especially for sterically hindered or electron-rich olefins. mdpi.comnih.gov The reaction of (E)-anethole with 1-hexene (B165129) has been studied, demonstrating the feasibility of using methoxyphenyl-alkene substrates in cross-metathesis reactions. mdpi.com

| Alkene 1 | Alkene 2 | Catalyst | Potential Product |

|---|---|---|---|

| 4-Vinylanisole | Propene | Grubbs' 2nd Gen. Catalyst | This compound organic-chemistry.org |

| (E)-Anethole | 1-Hexene | Grubbs' 2nd Gen. Catalyst | (E)-1-(4-methoxyphenyl)-1-hexene mdpi.com |

| Eugenol | cis-2-Butene-1,4-diol | Grubbs' Catalyst | (E)-4-(4-hydroxy-3-methoxyphenyl)but-2-en-ol ed.govacs.org |

Halogenation and Functionalization Reactions for Diversified Derivatives

The strategic introduction of halogen atoms onto the backbone of this compound and its analogues serves as a pivotal step in diversifying its chemical structure. Halogenated derivatives are exceptionally versatile synthetic intermediates, primed for a wide array of subsequent functionalization reactions, including nucleophilic substitutions and transition-metal-catalyzed cross-couplings. These methodologies allow for the construction of complex molecular architectures from a simple alkene precursor.

The halogenation of this compound can be accomplished through several methods, including direct electrophilic addition to the alkene or transformation from a precursor like an alkenyl triflate. A notable approach involves the ruthenium-catalyzed transformation of 4-(4-methoxyphenyl)-1-buten-2-yl triflate. rsc.org This method allows for the synthesis of various 2-halo-4-(4-methoxyphenyl)-1-butene derivatives by reacting the triflate with a lithium halide (LiX, where X = Cl, Br, I). rsc.org For instance, the reaction with lithium bromide (LiBr) in the presence of a ruthenium catalyst affords 2-bromo-4-(4-methoxyphenyl)-1-butene (B1290544) in high yield. rsc.org Similarly, the use of lithium chloride (LiCl) or lithium iodide (LiI) provides the corresponding 2-chloro and 2-iodo derivatives. rsc.org

Another common method for bromination involves the direct electrophilic addition of bromine (Br₂) to the double bond of this compound or its analogues. smolecule.com This reaction is typically performed in an inert organic solvent, such as dichloromethane or carbon tetrachloride, often at controlled, low temperatures to ensure selectivity and minimize side reactions. smolecule.com The mechanism proceeds through the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion to yield the dibrominated product or, under specific conditions, the vinyl bromide.

The table below summarizes the synthesis of various halogenated derivatives of this compound.

| Product | Starting Material | Reagents | Solvent | Yield | Ref. |

| 2-Bromo-4-(4-methoxyphenyl)-1-butene | 4-(4-methoxyphenyl)-1-buten-2-yl triflate | Ru(acac)₃, LiBr, Ethylmagnesium bromide | THF | 97% | rsc.org |

| 2-Chloro-4-(4-methoxyphenyl)-1-butene | 4-(4-methoxyphenyl)-1-buten-2-yl triflate | Ru(acac)₃, LiCl, Ethylmagnesium bromide | THF | 96% | rsc.org |

| 2-Iodo-4-(4-methoxyphenyl)-1-butene | 4-(4-methoxyphenyl)-1-buten-2-yl triflate | Ru(acac)₃, LiI, Ethylmagnesium bromide | THF | 95% | rsc.org |

| 2-Bromo-4-(4-methoxyphenyl)-1-butene | This compound | Bromine (Br₂) | Dichloromethane | N/A | smolecule.com |

Once synthesized, these halogenated derivatives become key building blocks for further molecular elaboration. The carbon-halogen bond is readily targeted for nucleophilic substitution and is an excellent handle for cross-coupling reactions.

Nucleophilic Substitution Reactions: The bromine atom in 2-bromo-4-(4-methoxyphenyl)-1-butene is a good leaving group, facilitating substitution by various nucleophiles. smolecule.com Reactions with hydroxides, alkoxides, or amines can lead to the formation of valuable derivatives such as alcohols, ethers, or amines, respectively. smolecule.com

Cross-Coupling Reactions: The halogenated derivatives of this compound are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings. organic-chemistry.orgacs.org These reactions are fundamental in modern organic synthesis for creating new carbon-carbon bonds. For example, the bromine atom in analogues like 2-bromo-4-(4-chlorophenyl)-1-butene (B1290905) acts as a superior leaving group in Suzuki-Miyaura reactions. The electronegativity of bromine polarizes the C-Br bond, which facilitates the crucial oxidative addition step with palladium catalysts. This enables the coupling of the butene framework with various aryl or vinyl boronic acids or esters, leading to structurally complex biaryls and other conjugated systems. organic-chemistry.orgmanchester.ac.uk The versatility of these reactions provides a modular approach to a wide range of derivatives with potential applications in materials science and medicinal chemistry. manchester.ac.uk

The table below details the functionalization of a halogenated analogue, highlighting the reaction conditions and outcomes.

| Starting Material | Coupling Partner | Catalyst System | Product Class | Application | Ref. |

| 2-Bromo-4-(4-chlorophenyl)-1-butene | Arylboronic Acid | Palladium Catalyst | Biaryl-substituted butene | Intermediate for complex molecules | |

| Aryl/Heteroaryl Halide | Aryl/Heteroaryl Silanolate | bis(tri-tert-butylphosphine)palladium | Unsymmetrical biaryls | Synthesis of pharmaceuticals and materials | organic-chemistry.org |

| Homoallylic Halide | Phenylmagnesium Bromide | NiCl₂[BPPFA] | Isomerized Alkyl-Aryl Product | Stereoselective C-C bond formation | acs.org |

Mechanistic Investigations into the Reactivity of 4 4 Methoxyphenyl 1 Butene

Reactivity of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and an alkyl group (the butenyl chain). The reactivity of this aromatic system, particularly in electrophilic aromatic substitution, is significantly influenced by the electronic effects of these substituents.

The methoxy group is a powerful activating group in electrophilic aromatic substitution, rendering the ring more nucleophilic and thus more reactive than benzene. wikipedia.org This enhanced reactivity stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic π-system through resonance (a mesomeric effect). wikipedia.org This effect strongly outweighs the inductive electron-withdrawing effect of the electronegative oxygen atom. wikipedia.orgquora.com

The methoxy group is an ortho, para-directing substituent. wikipedia.org In the case of 4-(4-methoxyphenyl)-1-butene, the para position is occupied by the 1-butenyl substituent. Consequently, electrophilic attack is directed exclusively to the two equivalent ortho positions (C-2 and C-6). The butenyl group, being a weakly activating alkyl group, has a lesser electronic influence compared to the potent methoxy group. Therefore, the regiochemical outcome of electrophilic substitution is overwhelmingly controlled by the methoxy substituent.

An illustration of the methoxy group's activating power is the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene), which proceeds readily. For example, anisole reacts with acetic anhydride (B1165640) to produce 4-methoxyacetophenone. wikipedia.org In the context of this compound, similar reactions would yield products substituted at the positions ortho to the methoxy group.

Studies on the nitration of 4-substituted anisoles in sulfuric acid have provided detailed mechanistic insights. rsc.org Such reactions can proceed through the formation of intermediate species like 4-nitro-4-substituted-cyclohexa-2,5-dienones, which then rearrange to the final nitrated phenol (B47542) or anisole products. rsc.org This highlights that even when the para position is substituted, complex reaction pathways can be initiated by electrophilic attack at that ipso-position.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Influence | Relative Reactivity (vs. Benzene) |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Strong resonance donation, weak inductive withdrawal | Strongly Activating | Ortho, Para | Faster |

| -CH₂CH₂CH=CH₂ (Butenyl) | Weak inductive donation | Weakly Activating | Ortho, Para | Slightly Faster |

Reactivity of the 1-Butene (B85601) Unsaturated System

The terminal double bond of the 1-butene chain is a site of high electron density, making it susceptible to a variety of addition reactions and a suitable substrate for olefin metathesis.

The most common reaction of an alkene is electrophilic addition. In unsymmetrical alkenes like this compound, the regioselectivity of the addition of protic acids (HX) is governed by Markovnikov's rule. msu.edumsu.edu This rule states that the proton (H⁺) adds to the double-bonded carbon that already has the greater number of hydrogen atoms. msu.edumsu.edu

In the reaction of this compound with an acid HX:

The proton adds to C-1 of the butene chain.

This generates a secondary carbocation at C-2. This carbocation is also a benzylic carbocation, significantly stabilized by resonance with the adjacent 4-methoxyphenyl ring. The electron-donating methoxy group further enhances this stability.

The nucleophile (X⁻) then attacks the carbocation at C-2 to form the final product, 2-X-4-(4-methoxyphenyl)butane.

Acid-catalyzed hydration follows the same principle, where water acts as the nucleophile, leading to the formation of 4-(4-methoxyphenyl)-2-butanol after deprotonation. lumenlearning.comlibretexts.org The initial carbocation formed is planar, allowing the nucleophile to attack from either face, which would result in a racemic mixture if the product is chiral. lumenlearning.comlibretexts.org

In some cases, the initially formed carbocation can undergo rearrangement to a more stable carbocation. msu.edumsu.edu However, for this compound, the secondary benzylic carbocation is already highly stabilized, making a rearrangement unlikely.

Table 2: Predicted Products of Addition Reactions to this compound

| Reagent | Reaction Type | Predicted Major Product | Mechanistic Principle |

|---|---|---|---|

| HBr | Hydrobromination | 2-Bromo-4-(4-methoxyphenyl)butane | Markovnikov Addition |

| H₂O, H⁺ | Acid-Catalyzed Hydration | 4-(4-Methoxyphenyl)-2-butanol | Markovnikov Addition |

| Br₂ | Halogenation | 1,2-Dibromo-4-(4-methoxyphenyl)butane | Anti-addition |

| BH₃ then H₂O₂, NaOH | Hydroboration-Oxidation | 4-(4-Methoxyphenyl)-1-butanol | Anti-Markovnikov Addition |

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by metal-carbene complexes (e.g., Grubbs' or Schrock catalysts). The generally accepted mechanism, proposed by Chauvin and Hérisson, involves a series of [2+2] cycloaddition and cycloreversion steps. mdpi.comuwindsor.ca

The catalytic cycle for the metathesis of a terminal olefin like this compound involves:

Initiation: The terminal alkene coordinates to the metal-carbene catalyst.

[2+2] Cycloaddition: A four-membered metallacyclobutane intermediate is formed.

[2+2] Cycloreversion: The metallacyclobutane ring fragments to release a new olefin (ethylene, in the case of a terminal alkene homodimerization) and a new metal-carbene species containing the substrate's alkylidene fragment.

Propagation: This new metal-carbene reacts with another molecule of the substrate alkene, continuing the cycle to produce the dimerized product, (E/Z)-1,8-bis(4-methoxyphenyl)-4-octene, and regenerating the catalyst.

Cross-metathesis (CM) between this compound and another olefin is also possible, though controlling selectivity can be challenging. mdpi.comuwindsor.ca Recent advancements in catalyst design, particularly with cyclometalated ruthenium complexes, have improved selectivity for specific isomers (e.g., Z-selective CM). mdpi.commit.edu Studies involving similar substrates like allylbenzene (B44316) have been crucial in developing these selective catalysts. mdpi.com

Unimolecular Nucleophilic Substitution and Elimination Mechanisms in Related Systems

While this compound itself lacks a leaving group to undergo SN1/E1 reactions, its structural motif is central to understanding the behavior of related compounds where such reactions are possible. The 4-methoxyphenyl group plays a critical role in stabilizing carbocationic intermediates.

The participation of the 4-methoxyphenyl group in stabilizing a developing positive charge at a benzylic or nearby carbon is well-documented. In systems designed to undergo SN1 reactions, such as the solvolysis of 2-(4-methoxyphenyl)ethyl tosylate, the aryl group can act as an internal nucleophile in a process known as anchimeric assistance.

Elegant studies on the acetolysis of 2-phenylethyl tosylates show that electron-donating substituents on the ring dramatically accelerate the reaction rate. nih.gov For instance, 2-(4-methoxyphenyl)ethyl tosylate undergoes acetolysis 34 times faster than the parent 2-phenylethyl tosylate. nih.gov This rate enhancement is attributed to the intramolecular displacement of the tosylate leaving group by the electron-rich aromatic ring, leading to the formation of a bridged, spirocyclic intermediate known as the 4-methoxyphenonium ion . nih.govscispace.com

Evidence for this symmetrical intermediate comes from isotopic labeling studies. When 2-(4-methoxyphenyl)ethyl tosylate labeled with ¹³C at the alpha-carbon (MeO-1-[α–¹³C]Ts) is reacted, the resulting alcohol and azide (B81097) products show the ¹³C label scrambled between the alpha and beta positions. nih.govnih.gov This demonstrates that the nucleophile (water or azide) attacks both carbons of the bridged intermediate equally.

The lifetime of such carbocations in aqueous solution has been investigated. An analysis of reaction rates and product data for the 4-methoxyphenonium ion (2⁺) yielded a partitioning value (kₐz/kₛ) of 83 M⁻¹ between the addition of azide ion and the solvent (water). nih.govnih.gov The 4-methoxybenzyl carbocation is also a highly stabilized species, and its reactions have been studied extensively to understand the kinetics of carbocation trapping. acs.orgrsc.orgrsc.org While the simple tertiary carbocation derived from 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives has an estimated lifetime of picoseconds (kₛ = 3.5 × 10¹² s⁻¹), the stabilization provided by the methoxy group allows for the formation of intermediates with lifetimes long enough to be trapped by external nucleophiles. acs.org

Table 3: Kinetic Data for Reactions Involving 4-Methoxyphenyl-Stabilized Cations

| System/Reaction | Intermediate | Key Finding | Reference |

|---|---|---|---|

| Acetolysis of 2-(4-methoxyphenyl)ethyl tosylate | 4-Methoxyphenonium ion | 34-fold rate increase compared to unsubstituted analogue, indicating anchimeric assistance. | nih.gov |

| Reaction of MeO-1-[α–¹³C]Ts with N₃⁻ | 4-Methoxyphenonium ion | Complete scrambling of ¹³C label in products, confirming a symmetrical intermediate. | nih.govnih.gov |

| Trapping of 4-methoxyphenonium ion | 4-Methoxyphenonium ion | Partitioning ratio kₐz/kₛ = 83 M⁻¹ in aqueous solution. | nih.gov |

| Cleavage of 4-methoxybenzyl fluoride (B91410) | 4-Methoxybenzyl carbocation | Acid-catalyzed cleavage forms the carbocation; rate constants for forward and reverse reactions determined. | acs.org |

Evidence for Concerted Reaction Pathways

A concerted reaction is a chemical reaction in which all bond-breaking and bond-making events occur in a single, simultaneous step. Evidence for such pathways often comes from kinetic and product distribution studies, particularly in elimination reactions.

Research into the solvolysis of related tertiary systems, such as 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives, provides compelling evidence for concerted unimolecular elimination (E1) mechanisms. acs.org In a study conducted in a 50:50 (v/v) mixture of trifluoroethanol and water, the elimination reactions of 1-chloro-1-(4-methoxyphenyl)-3-methylbutane and 1-(pentafluorobenzoyloxy)-1-(4-methoxyphenyl)-3-methylbutane were examined. The yields of the resulting alkene products were notably unaffected by the presence of a strong nucleophile, sodium azide (N₃⁻). acs.org This observation is critical because if the reaction proceeded through a stepwise mechanism involving a discrete carbocation intermediate, the added nucleophile would be expected to trap the carbocation, thereby reducing the yield of the elimination products. The insensitivity of the alkene yield to the added nucleophile strongly supports a concerted pathway where the proton removal and leaving group departure are synchronized, bypassing a free carbocation that could be intercepted. acs.orgacs.org

Product studies involving the acid-catalyzed reactions of 4-(4-methoxyphenyl)-2-methyl-1-butene (B97547) also indicate that the reaction does not proceed exclusively through a common carbocation intermediate, further suggesting the involvement of more complex or concerted pathways. acs.orgcapes.gov.br

Table 1: Effect of Sodium Azide on Alkene Yield in Elimination Reactions of 1-(4-methoxyphenyl)-3-methyl-3-butyl Derivatives in 50:50 (v/v) TFE/H₂O

| Leaving Group | [N₃⁻] (M) | Alkene Yield (%) |

| -Cl | 0 | 39 |

| -Cl | 0.50 | 39 |

| -O₂CC₆F₅ | 0 | 56 |

| -O₂CC₆F₅ | 0.50 | 56 |

Data sourced from studies on related 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives. acs.org

Intramolecular Hydride Transfer Processes

Intramolecular hydride transfer is a fundamental mechanistic step in which a hydride ion (H⁻) moves from one part of a molecule to another. This process is particularly relevant in the isomerization of alkenes.

The isomerization of terminal alkenes like this compound to internal alkenes can be catalyzed by various transition metal complexes. researchgate.net Mechanistic studies, including computational modeling and isotopic labeling, suggest that these isomerizations can proceed through an allyl pathway, which involves a 1,3-hydride shift. researchgate.net For instance, certain molybdenum-based catalysts are proposed to operate via a pathway where the alkene coordinates to the metal center, followed by oxidative addition and subsequent hydride migration from one carbon position to another. researchgate.net

In a different catalytic system, an iridium pincer-crown ether catalyst has been shown to selectively produce either of two different internal alkene isomers from 1-butene derivatives. researchgate.net This selectivity is controlled by the presence or absence of sodium ions, highlighting how external factors can influence the hydride transfer pathway. While these studies often focus on a range of functionalized butenes, this compound is a substrate used in these investigations to understand the factors controlling selectivity in catalytic isomerization. researchgate.net These processes represent a redox-neutral functionalization of C-H bonds. rsc.org

Table 2: Examples of Catalyst Systems for Isomerization of Terminal Alkenes via Hydride Transfer

| Catalyst Type | Proposed Mechanism | Key Feature |

| Molybdenum Carbonyl | Allyl (1,3-hydride shift) pathway | High Z-selectivity for transposition of alpha-olefins. researchgate.net |

| Iridium Pincer-Crown Ether | Cation-controlled selectivity | Produces different internal alkene isomers depending on the presence of Na⁺. researchgate.net |

| Anionic Iron Hydride Complex | Alkyl-type mechanism | High activity for isomerization with good E/Z selectivity. researchgate.net |

Photoinduced Electron Transfer Processes in Methoxyphenyl-Substituted Compounds

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. The methoxyphenyl group, being electron-rich, makes compounds like this compound susceptible to participating in such reactions, typically acting as the electron donor.

When methoxyphenyl-substituted compounds are irradiated, they can be ionized to form radical cations. acs.org Studies on related arylalkenes, such as substituted styrenes, within the constrained environment of zeolites have demonstrated the formation of radical cations upon direct UV excitation. acs.org The generation of these radical cation intermediates is a hallmark of PET processes.

The efficiency and outcome of PET reactions are highly dependent on the system's components. For example, the photoinduced decarboxylation of (4-methoxyphenyl)acetic acid was successful only when using a photoredox catalyst capable of forming an intramolecular exciplex, highlighting the need for a substrate with an easily oxidizable aromatic ring for the reaction to proceed. mdpi.com

Furthermore, PET can be coupled with other processes, such as proton transfer. Enantioselective hydroamination of alkenes with sulfonamides has been achieved using a system where an excited-state Iridium(III) complex and a phosphate (B84403) base activate the sulfonamide N-H bond via proton-coupled electron transfer (PCET). nih.gov The resulting electrophilic nitrogen-centered radical then adds to the alkene. The use of a chiral phosphate base allows for asymmetric induction, demonstrating a sophisticated application of PET principles in stereoselective synthesis. nih.gov

Table 3: Research Findings on PET in Methoxyphenyl-Substituted Compounds

| System Studied | Observation/Finding | Reference |

| (4-methoxyphenyl)acetic acid with an exciplex-type photoredox catalyst | Successful photoinduced decarboxylation, indicating PET from the methoxyphenyl ring. | mdpi.com |

| Arylalkenes (e.g., substituted styrenes) in NaX zeolite | Formation of arylalkene radical cations upon UV excitation. | acs.org |

| 4-methoxyphenyl sulfonamide with an Ir(III) photocatalyst and chiral phosphate base | Enantioselective hydroamination of a pendant alkene via proton-coupled electron transfer (PCET). | nih.gov |

Advanced Spectroscopic Characterization of 4 4 Methoxyphenyl 1 Butene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, offering detailed information about the structure and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) is instrumental in determining the number of different types of protons and their arrangement in a molecule. For 4-(4-methoxyphenyl)-1-butene, the ¹H NMR spectrum provides distinct signals for the aromatic, vinylic, allylic, and methoxy (B1213986) protons.

A reported ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows characteristic chemical shifts (δ) in parts per million (ppm). figshare.com The aromatic protons on the methoxyphenyl group typically appear as a multiplet around 6.84 ppm. figshare.com The protons of the vinyl group at the end of the butene chain exhibit complex splitting patterns. The internal vinylic proton often appears as a multiplet, while the terminal vinylic protons show distinct signals. The allylic protons, which are adjacent to both the double bond and the aromatic ring, and the other methylene (B1212753) group protons will also have characteristic chemical shifts and coupling patterns that are crucial for confirming the connectivity of the butene chain. The sharp singlet for the methoxy group protons is a key identifier, typically found further upfield.

Detailed analysis of the coupling constants between adjacent protons allows for the definitive assignment of each signal to its corresponding proton in the molecular structure, confirming the 1-butene (B85601) isomer and the substitution pattern on the phenyl ring.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| This compound | CDCl₃ | 6.84 (s, aromatic) | figshare.com |

| 1-(4-methoxyphenyl)ethan-1-ol | CDCl₃ | 1.42 (d, J = 6.6 Hz, 2H), 3.20 (s, 3H), 3.81 (s, 3H), 4.25 (q, J = 6.6 Hz, 1H), 6.94 (d, J = 7.4 Hz, 2H), 7.15 (d, J = 7.4 Hz, 2H) | rsc.org |

| 1-(4-chlorophenyl)ethan-1-ol | CDCl₃ | 1.45 (d, J = 6.30 Hz, 3H), 2.09 (br, s, 1H), 4.85 (q, J = 6.30 Hz, 1H), 7.26-7.33 (m, 4H) | rsc.org |

| methyl 4-(1-hydroxyethyl)benzoate | CDCl₃ | 1.48 (d, J = 6.60 Hz, 3H), 2.05 (br, s, 1H), 3.90 (s, 3H), 4.93 (q, J = 6.60 Hz, 1H), 7.41-7.43 (m, 2H), 7.97-8.01 (m, 2H) | rsc.org |

Note: This table presents a selection of data for illustrative purposes. The specific chemical shifts and coupling constants can vary slightly based on the experimental conditions.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. nih.gov The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

Table 2: Representative ¹³C NMR Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| This compound | CDCl₃ | Data available in spectral databases. nih.govhmdb.ca | nih.govhmdb.ca |

| 1-(4-methoxyphenyl)ethan-1-ol | CDCl₃ | 159.0 (C), 135.5 (C), 127.4 (CH), 113.7 (2CH), 79.1 (CH), 56.2 (CH), 55.2 (CH₃), 23.7 (CH₃) | rsc.org |

| 1-(4-chlorophenyl)ethan-1-ol | CDCl₃ | 144.2 (C), 133.0 (C), 128.5 (2CH), 126.8 (2CH), 69.7 (CH), 25.2 (CH₃) | rsc.org |

| methyl 4-(1-hydroxyethyl)benzoate | CDCl₃ | 167.0 (C), 150.9 (C), 129.8 (2CH), 129.0 (C), 125.3 (2CH), 69.9 (CH), 52.1 (CH₃), 25.3 (CH₃) | rsc.org |

Note: This table provides an overview of expected chemical shift regions. For precise assignments, detailed spectral analysis is required.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of a molecule, providing a molecular fingerprint that is highly specific to its structure and functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the FTIR spectrum reveals characteristic absorption bands for its various functional groups.

Key expected vibrational bands include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butene chain are observed just below 3000 cm⁻¹.

C=C stretching vibrations: The stretching of the aromatic ring C=C bonds gives rise to one or more bands in the 1600-1450 cm⁻¹ region. The alkene C=C stretch of the butene group is also expected in this region.

C-O stretching vibration: A strong absorption band corresponding to the C-O stretching of the methoxy group is typically found in the 1250-1000 cm⁻¹ range.

Out-of-plane C-H bending: The substitution pattern on the benzene (B151609) ring can often be deduced from the strong out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

FTIR data for related compounds, such as ethylene/1-butene copolymers, show that specific bands can be used to identify the presence of short-chain branches. indianchemicalsociety.com For instance, an absorbance band at 770 cm⁻¹ has been attributed to ethyl branches. indianchemicalsociety.com

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

Normal Coordinate Analysis (NCA) is a computational method used to provide a detailed and quantitative assignment of vibrational spectra. It involves creating a theoretical model of the molecule's force field and calculating the vibrational frequencies. These calculated frequencies are then compared with the experimental FTIR and Raman data.

By adjusting the force constants in the model, a good fit between the calculated and experimental frequencies can be achieved. This process allows for a definitive assignment of each observed band to a specific vibrational mode of the molecule, such as stretching, bending, rocking, wagging, and twisting of different bonds and groups. For complex molecules like this compound, NCA can help to resolve ambiguities in the empirical assignment of vibrational bands and provide a deeper understanding of the intramolecular forces. Studies on similar molecules, like various butene isomers, have demonstrated the utility of NCA in making reliable vibrational assignments. nist.gov Theoretical studies on related methoxyphenyl derivatives have also employed methods like Density Functional Theory (DFT) to calculate vibrational frequencies and perform NCA to assign the vibrational bands observed in IR and Raman spectra. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through ionization and fragmentation. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 162.23 g/mol . nih.gov The fragmentation pattern provides valuable information about the molecule's structure.

Key fragmentation pathways for alkenes often involve cleavage of bonds adjacent to the double bond (allylic cleavage) and rearrangements. libretexts.org In the case of this compound, the fragmentation is influenced by both the butene chain and the methoxyphenyl group.

A prominent fragmentation pattern in butene isomers involves the loss of a methyl group (CH₃) or an ethyl group (C₂H₅). docbrown.info For this compound, cleavage of the C-C bond between the aromatic ring and the butene chain can lead to characteristic fragments. The fragmentation of 1-butene itself shows a characteristic loss of a methyl radical to form a stable allyl cation. researchgate.net A similar process in this compound would result in fragments reflecting the substituted phenyl group.

The presence of the methoxy group on the phenyl ring also directs fragmentation. A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (·CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Description |

| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion ([M]⁺) |

| 147 | [C₁₀H₁₁O]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

| 131 | [C₉H₇O]⁺ | Loss of a methyl group and subsequent loss of methane |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage, formation of the methoxybenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |

| 41 | [C₃H₅]⁺ | Allyl cation from the butene chain |

This table is based on general fragmentation principles and data for related compounds. Specific experimental data may vary.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. rsc.orgspectroscopyonline.com The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

For this compound, the key chromophores are the phenyl ring and the carbon-carbon double bond. The electronic transitions are primarily π → π* transitions associated with these unsaturated systems. libretexts.org The methoxy group, an auxochrome, attached to the phenyl ring can influence the position and intensity of the absorption bands.

The benzene ring exhibits characteristic absorption bands. The presence of the methoxy group and the butenyl substituent will cause a bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted benzene. Chalcones containing the 4-methoxyphenyl (B3050149) group, for instance, show strong absorption in the UV region, which can be attributed to n-π* and π-π* transitions. researchgate.net For example, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one has a maximum absorption at 342 nm. researchgate.net While not a direct analogue, this indicates the likely UV absorption region for related structures.

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~220-230 nm | High | π → π | Phenyl ring |

| ~270-280 nm | Moderate | π → π | Phenyl ring (B-band) |

| <200 nm | High | π → π* | Alkene (C=C) |

This table presents predicted values based on typical absorptions for substituted benzenes and alkenes.

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO properties of organic molecules are often associated with extended π-conjugated systems and the presence of electron-donating and electron-accepting groups. dntb.gov.ua

Derivatives of this compound, particularly those with further functionalization to create a push-pull system, could exhibit significant NLO properties. The 4-methoxyphenyl group can act as an electron-donating group. By introducing an electron-accepting group at the other end of the conjugated system, the second-order (β) and third-order (γ) hyperpolarizabilities, which are measures of the NLO response, can be enhanced.

Theoretical studies on similar structures, such as diphenyl ferrocenyl butene derivatives and chalcones, have shown that the NLO response is strongly dependent on the molecular structure. researchgate.netresearchgate.net For example, a study on (E)-4-(4-methoxyphenyl)-1-((E)-3(2nitrophenyl) allylidene) thiosemicarbazide, which contains a methoxyphenyl group, demonstrated significant hyper-Rayleigh scattering hyperpolarizability. dntb.gov.ua The design of NLO materials often involves creating donor-π-acceptor (D-π-A) architectures. semanticscholar.org

Table 3: Factors Influencing NLO Properties in this compound Derivatives

| Structural Feature | Influence on NLO Properties |

| 4-Methoxyphenyl group | Acts as an electron-donating group. |

| Alkene chain | Part of the π-conjugated bridge. |

| Electron-withdrawing substituents | Introduction of groups like -NO₂, -CN can create a D-π-A system, enhancing the NLO response. |

| Length of conjugated system | Longer conjugation generally leads to larger hyperpolarizabilities. |

X-ray Diffraction (XRD) for Crystalline Structure Determination (if applicable to derivatives)

X-ray Diffraction (XRD) is a primary technique for determining the three-dimensional atomic arrangement in crystalline solids. uni-saarland.de While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using single-crystal or powder XRD.

For example, the crystal structure of (1E,3E)-1,4-Bis(4-methoxyphenyl)buta-1,3-diene, a related compound, has been determined and shows a herringbone arrangement of molecules in the crystal lattice. nih.gov Similarly, the crystal structures of various other compounds containing the methoxyphenyl group have been extensively studied, revealing details about their molecular geometry and packing. cambridge.orgqucosa.denih.gov

Powder XRD is used to identify crystalline phases and assess the purity of a crystalline sample. uni-saarland.de

Table 4: Representative Crystallographic Data for a Derivative of this compound

| Parameter | Example Value (for a hypothetical crystalline derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0 |

| b (Å) | 6.5 |

| c (Å) | 20.0 |

| β (°) ** | 105.0 |

| Volume (ų) ** | 1500 |

| Z (molecules per unit cell) | 4 |

This table is illustrative. Actual data would be specific to the crystalline derivative being studied.

Application of Emerging Spectroscopic Techniques in Alkene Analysis

The field of spectroscopy is continually evolving, with new techniques offering enhanced sensitivity, resolution, and specificity for the analysis of organic molecules like alkenes.

Vibrational Spectroscopy: Advanced vibrational techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) can provide detailed information about the vibrational modes of alkenes with significantly enhanced signals. mdpi.com These methods are particularly useful for studying molecules on surfaces or at interfaces. The C=C stretching and C-H wagging vibrations of alkenes are key features in their infrared and Raman spectra. spectroscopyonline.comdocbrown.info

Multidimensional NMR Spectroscopy: While 1D NMR is standard, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful for unambiguously assigning proton and carbon signals and elucidating complex molecular structures, especially for larger derivatives of this compound.

Hyphenated Techniques: The coupling of chromatographic separation with spectroscopic detection, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is invaluable for analyzing complex mixtures containing alkenes and their derivatives. numberanalytics.com GC-IR is another powerful hyphenated technique. numberanalytics.com

Computational Spectroscopy: The integration of quantum chemical calculations, such as Density Functional Theory (DFT), with experimental spectroscopy is becoming increasingly important. numberanalytics.com DFT can be used to predict spectroscopic properties like NMR chemical shifts, vibrational frequencies, and electronic absorption spectra, aiding in the interpretation of experimental data.

Table 5: Emerging Spectroscopic Techniques and Their Applications in Alkene Analysis

| Technique | Principle | Application to Alkene Analysis |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | High-sensitivity detection and characterization of alkene functional groups. |

| 2D NMR Spectroscopy (e.g., COSY, HSQC) | Correlation of nuclear spins to reveal connectivity and spatial relationships. | Unambiguous assignment of complex NMR spectra of alkene derivatives. |

| Gas Chromatography-Infrared Spectroscopy (GC-IR) | Separation by GC followed by IR detection of eluting compounds. | Isomer-specific analysis of alkenes. |

| Computational Spectroscopy (e.g., DFT) | Theoretical calculation of spectroscopic parameters. | Prediction and interpretation of NMR, IR, and UV-Vis spectra. |

Computational and Theoretical Investigations of 4 4 Methoxyphenyl 1 Butene Structure and Reactivity

Quantum Chemical Methods

Quantum chemical methods are at the forefront of computational chemistry, offering insights into the electronic structure and energy of molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Functionals like B3LYP, X3LYP, and B3PW91 are commonly employed to approximate the exchange-correlation energy, a key component in DFT calculations. These functionals vary in their formulation and can provide different levels of accuracy for various molecular properties. A computational study on 4-(4-Methoxyphenyl)-1-butene would typically involve the use of such functionals to determine its fundamental properties. However, specific studies applying these functionals to this compound are not found in the current body of scientific literature.

Selection and Optimization of Basis Sets

The accuracy of DFT calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. The selection of an appropriate basis set is a critical step in any quantum chemical calculation, and it often involves a trade-off between computational cost and accuracy. For a molecule like this compound, a variety of basis sets, such as the Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets, could be employed and optimized. Regrettably, research detailing the systematic selection and optimization of basis sets for this specific compound is not available.

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional arrangement of atoms in a molecule and the energy associated with different spatial orientations is crucial for predicting its physical and chemical properties.

Prediction of Optimized Structures and Rotational Barriers

Conformational analysis of this compound would involve identifying its most stable three-dimensional structure (optimized geometry) and the energy barriers to rotation around its single bonds. This analysis would reveal the molecule's flexibility and the relative energies of its different conformers. Such a study would provide valuable information about its shape and how it might interact with other molecules. At present, there are no published reports containing the predicted optimized structures or the rotational energy barriers for this compound.

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that a molecule is more reactive. A computational investigation of this compound would calculate the energies of its HOMO and LUMO and the resulting energy gap. However, specific data on the HOMO-LUMO energy gap for this compound, derived from the aforementioned DFT functionals, is not documented in the available scientific literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

There are no published studies that specifically map the Molecular Electrostatic Potential (MEP) surface of this compound. An MEP analysis would typically identify the electron-rich and electron-deficient regions of the molecule, providing crucial insights into its intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. For this molecule, one would anticipate negative potential (red/yellow) around the oxygen atom of the methoxy (B1213986) group and the π-system of the aromatic ring and the double bond, indicating susceptibility to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. Without a specific study, however, a quantitative map and detailed analysis remain unavailable.

Natural Bond Orbital (NBO) Analysis

Specific Natural Bond Orbital (NBO) analyses for this compound are not found in the current body of scientific literature. NBO analysis is a powerful method for studying intramolecular and intermolecular bonding and interactions. It quantifies electron delocalization through the analysis of donor-acceptor interactions, providing insight into hyperconjugation effects and the nature of chemical bonds. Such an analysis would be valuable for understanding the stability and electronic structure of the molecule, but the data from these specific calculations are not publicly available.

Charge Delocalization and Reactivity Descriptors

No dedicated studies on the charge delocalization or the calculation of quantum chemical reactivity descriptors (such as chemical hardness, softness, and electrophilicity index) for this compound have been published. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and are instrumental in predicting the global reactivity of a molecule under various reaction conditions.

Theoretical Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist in various databases, detailed theoretical predictions and their comparison with experimental results are absent from the literature.

A computational study predicting the infrared (IR) and Raman spectra of this compound has not been published. Such a study would involve geometry optimization followed by frequency calculations, typically using DFT methods. The theoretical vibrational frequencies are usually scaled to correct for anharmonicity and systematic errors in the computational method. A comparison with experimental spectra is crucial for validating the computational model and providing a definitive assignment of vibrational modes.

There are no available research articles that report the theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound. The GIAO (Gauge-Including Atomic Orbital) method is a common and accurate approach for calculating NMR spectra. A comparative analysis between predicted and experimental chemical shifts serves as a stringent test of the computed molecular structure.

Simulation of Reaction Pathways and Transition States

The scientific literature lacks studies on the simulation of reaction pathways and the characterization of transition states involving this compound. Such simulations are essential for understanding reaction mechanisms, determining activation energies, and predicting reaction kinetics. For instance, studying the mechanism of electrophilic addition to the butene double bond or reactions involving the aromatic ring would provide fundamental insights into its chemical behavior.

Synthetic Utility and Applications of 4 4 Methoxyphenyl 1 Butene and Its Derivatives

Role as Versatile Building Blocks in Advanced Organic Synthesis

4-(4-Methoxyphenyl)-1-butene is a valuable organic compound that serves as a versatile building block in the bottom-up modular assembly of more complex molecular architectures. sigmaaldrich.com Organic building blocks are functionalized molecules that form the basic components for organic synthesis, playing a fundamental role in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com The utility of this compound stems from its distinct structural features: a terminal alkene group and a methoxy-substituted aromatic ring. These functional groups provide reactive sites for a wide range of chemical transformations, allowing chemists to construct intricate molecular structures. nbinno.com

The terminal double bond is particularly reactive and can participate in various addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, to introduce new functional groups. Furthermore, the alkene can undergo olefin metathesis, a powerful reaction for forming new carbon-carbon double bonds, thus enabling the synthesis of more complex polyene structures. The aromatic ring can be subjected to electrophilic substitution reactions, although the methoxy (B1213986) group's directing effects must be considered. This dual reactivity makes it a key precursor for creating a diverse array of derivative compounds. nih.gov The inherent modularity of such bifunctional building blocks is a cornerstone of modern synthetic strategies, allowing for the systematic and efficient construction of target molecules. nih.gov

Precursors for Specialized Chemical Synthesis

The structural framework of this compound makes it an important intermediate in several industrial and research applications. lookchem.com

This compound and its derivatives serve as crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. lookchem.comvinatiorganics.com The methoxyphenyl group is a common motif in many biologically active compounds. For example, related structures like N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole, have shown activity against nematodes. nih.gov Similarly, various N-(4-methoxyphenyl)-nitrobenzenesulfonamides have been synthesized and studied for their structural properties, which is a key step in drug discovery. mdpi.com

The synthesis of N-substituted benzimidazole carboxamides bearing methoxy groups has yielded compounds with significant antiproliferative and antioxidant activity. mdpi.com Furthermore, methoxy derivatives of resveratrol (B1683913) have been synthesized to improve bioavailability and have shown enhanced anti-platelet and anti-cancer effects. nih.gov The core structure provided by methoxyphenyl-containing building blocks is also found in compounds tested for activity against human glioblastoma and triple-negative breast cancer cell lines. mdpi.com These examples highlight the role of the methoxyphenyl moiety, originating from precursors like this compound, in the development of new therapeutic agents.

The methoxyphenyl group is a key structural feature in many compounds used in the flavor and fragrance industry. lookchem.com While this compound itself is primarily a precursor, its ketone derivative, 4-(4-Methoxyphenyl)-2-butanone (also known as raspberry ketone methyl ether), is a highly valued ingredient. nbinno.comthegoodscentscompany.comperfumerflavorist.com This compound is renowned for its pleasant, fruity, and sweet raspberry-like aroma and is used extensively in perfumes, cosmetics, and as a flavorant in food products. nbinno.comperfumerflavorist.com

The synthesis of such fragrance compounds often involves intermediates derived from structures like this compound. google.com For instance, (4-methoxyphenyl)methyl isobutyrate is another related ester used as a fragrance ingredient. nih.gov Understanding the relationship between molecular structure and fragrant properties is a key area of research, and methoxyphenyl derivatives are often synthesized to explore new aromatic profiles. nih.gov

Table 1: Related Methoxyphenyl Compounds in Fragrance and Flavor

| Compound Name | CAS Number | Common Name | Application |

|---|---|---|---|

| 4-(4-Methoxyphenyl)-2-butanone | 104-20-1 | Raspberry Ketone Methyl Ether | Flavor and Fragrance Agent thegoodscentscompany.com |

| Anisaldehyde | 123-11-5 | p-Anisaldehyde | Fragrance nih.gov |

| Anethole (B165797) | 104-46-1 | Anise Camphor | Flavoring in beverages hebmu.edu.cn |

Isotactic poly(1-butene) (iPB) is a thermoplastic material with notable mechanical and physical properties, including high creep and stress resistance, toughness, and stiffness. frontiersin.orgnih.gov The polymerization of 1-butene (B85601) is typically achieved using specific catalysts, such as TiCl₃-based systems or, more recently, metallocene and post-metallocene catalysts. google.comrsc.org

While the polymerization of the unsubstituted 1-butene is well-established, this compound presents a potential, albeit more complex, monomer for creating specialty polymers. The presence of the bulky methoxyphenyl substituent on the butene chain would significantly influence the polymerization process and the properties of the resulting polymer. nih.gov The substituent could affect catalyst activity, stereoselectivity, and regioselectivity during polymerization. frontiersin.orgnih.gov If successfully polymerized, the resulting material would feature pendant methoxyphenyl groups, which could impart unique properties such as altered thermal stability, modified solubility, and different optical or dielectric characteristics compared to standard poly(1-butene). Research into the copolymerization of 1-butene with other α-olefins to create thermoplastic elastomers demonstrates the ongoing effort to modify polybutene's properties, suggesting a potential avenue for functionalized monomers like this compound. rsc.org

Research into Novel Methoxyphenyl-Butene Architectures

The synthesis of novel molecules based on the this compound scaffold is an active area of chemical research. The goal is often to create derivatives with enhanced or new functionalities for applications in medicine, materials science, or other fields. For example, synthetic routes have been developed for related compounds like 4-(4-Methoxyphenyl)-2-methyl-1-butene (B97547), demonstrating the chemical modifications possible on the butene chain. guidechem.com

One area of focus is the creation of heterocyclic derivatives. For instance, 1-(4-methoxyphenyl)piperazine, a related structural motif, is used as an intermediate to synthesize triazole antifungals. core.ac.uk The synthesis involves N-arylation and subsequent demethylation, highlighting the types of reactions the methoxyphenyl group can undergo. core.ac.uk Researchers also explore the synthesis of various Schiff bases containing methoxyphenyl groups, which have applications in pharmaceuticals and as cell markers due to their optical properties. researchgate.net The development of new synthetic methods, such as chemo-enzymatic processes, allows for the creation of oxygenated derivatives of related propenylbenzenes, leading to novel hydroxy ketones with potential biological activities. researchgate.net

Biological Activity and Bio-Applications of Related Methoxyphenyl-Alkene Derivatives

Derivatives containing the methoxyphenyl-alkene or a related methoxyphenyl-alkane structure exhibit a wide spectrum of biological activities. These compounds are investigated for their potential as therapeutic agents in various disease models.

Anticancer and Antioxidant Activity: Many novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and screened for antioxidant and anticancer properties. mdpi.com Some of these compounds showed high antioxidant activity, in some cases exceeding that of ascorbic acid, and were found to be cytotoxic against human glioblastoma and breast cancer cell lines. mdpi.com Similarly, methoxy-substituted N-benzimidazole-derived carboxamides have demonstrated pronounced antiproliferative and antioxidant effects. mdpi.com

Anti-inflammatory and Neuroprotective Effects: A related compound, (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol (B47542) (MMPP), has been shown to ameliorate memory impairment in neuroinflammatory models by inhibiting the STAT3 pathway. nih.gov This suggests that methoxyphenyl-propene derivatives could be valuable in developing treatments for neurodegenerative diseases. nih.gov

Anthelmintic Properties: As previously mentioned, N-(4-methoxyphenyl)pentanamide, a simplified analog of albendazole, has demonstrated anthelmintic properties against the nematode Toxocara canis. nih.gov This indicates that the methoxyphenyl group can be a key component in the design of new anti-parasitic drugs. nih.gov

Other Biological Roles: The methoxyphenyl moiety is also present in compounds designed as hydrogen sulfide (H₂S) donors, like morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate (GYY4137), which are used as pharmacological tools to study the diverse biological roles of H₂S in cardiovascular disease and neurophysiology. nih.gov

Table 2: Summary of Biological Activities of Related Methoxyphenyl Derivatives

| Derivative Class | Biological Activity | Target/Model | Reference |

|---|---|---|---|

| Methoxyphenyl-propanehydrazides | Antioxidant, Anticancer | DPPH radical, U-87 glioblastoma cells, MDA-MB-231 breast cancer cells | mdpi.com |

| Methoxyphenyl-propene derivatives | Anti-inflammatory, Neuroprotective | Lipopolysaccharide (LPS)-induced memory impairment model | nih.gov |

| N-(4-methoxyphenyl)pentanamide | Anthelmintic | Toxocara canis nematode | nih.gov |

| Resveratrol Methoxy Derivatives | Anti-platelet, Anticancer | Human platelets, PC-3 and HCT116 cancer cells | nih.gov |

Antimicrobial and Anti-inflammatory Properties

Derivatives of this compound have shown notable potential as both antimicrobial and anti-inflammatory agents. The presence of the methoxyphenyl group is a common feature in many bioactive compounds, contributing to their therapeutic effects.

Antimicrobial Properties: The antimicrobial efficacy of compounds structurally related to this compound has been demonstrated against a range of foodborne pathogens and spoilage bacteria. For instance, natural methoxyphenol compounds are recognized for their antibacterial activities. This suggests that synthetic derivatives of this compound could be developed as effective antimicrobial agents for food preservation and in combating bacterial infections.

Anti-inflammatory Properties: The anti-inflammatory potential of methoxyphenyl derivatives is also well-documented. For example, the synthetic chalcone E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone has been shown to exert significant anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1), a key enzyme in the cellular defense against inflammation. This induction leads to a reduction in the production of pro-inflammatory mediators. Similarly, other methoxyphenolic compounds have been found to inhibit the expression of multiple inflammatory mediators in human airway cells, suggesting a potential therapeutic application for respiratory inflammatory diseases. The anti-inflammatory mechanism of these derivatives is often linked to the modulation of signaling pathways such as NF-κB and the inhibition of pro-inflammatory enzymes.

| Derivative Type | Biological Activity | Mechanism of Action |

| Methoxyphenols | Antimicrobial | - |

| Chalcones | Anti-inflammatory | Induction of Heme Oxygenase-1 (HO-1) |

| Benzophenones | Anti-inflammatory | Inhibition of edema |

| Piperidines | Anti-inflammatory | Inhibition of edema |

Anticancer and Antitumoral Promotion Activities

The structural motif of this compound is a key component in a variety of compounds that exhibit significant anticancer and antitumoral activities. The methoxy group, in particular, has been identified as a crucial substituent for enhancing cytotoxic activity against various cancer cell lines.

Research into methoxyflavone analogs, which share the methoxyphenyl group, has revealed their potential to induce cell death in cancer cells by targeting specific protein markers and activating downstream signaling pathways. The position and number of methoxy groups on the phenyl ring can significantly influence the anticancer efficacy of these compounds.

Furthermore, novel pyrazolo[3,4-b]pyridine derivatives containing a 4-methoxyphenyl (B3050149) substituent have been synthesized and evaluated for their in vitro anticancer activity. These compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby arresting the cell cycle and inducing apoptosis in cancer cells.

Another class of derivatives, p-methoxycinnamoyl hydrazides, has also been investigated for their anticancer potential. In silico and in vitro studies have demonstrated their ability to inhibit the growth of human breast cancer cells, with some derivatives showing promising activity.

| Derivative Class | Cancer Cell Line | Noted Effect |

| Methoxyflavone Analogs | Various | Promotes cytotoxic activity |

| Pyrazolo[3,4-b]pyridines | MCF7, HCT-116, Hela | Cell cycle arrest, apoptosis |

| p-Methoxycinnamoyl Hydrazides | T47D (human breast cancer) | Inhibition of cancer cell growth |

Antioxidant and Antimutagenic Effects

Derivatives of this compound have demonstrated promising antioxidant and antimutagenic properties, which are crucial in the prevention of cellular damage and the development of chronic diseases.

A thiosemicarbazone derivative of 4-(4-methoxyphenyl)-2-butanone has been synthesized and shown to possess antioxidant properties, as determined by the DPPH assay. This indicates that modifications of the butene chain can lead to compounds with significant free radical scavenging capabilities.

The antioxidant activity of C-tetra(4-methoxyphenyl)calix mostwiedzy.plresorcinarene, a macrocyclic compound containing multiple methoxyphenyl units, has also been investigated. The study revealed that the spatial arrangement of the methoxyphenyl groups influences the antioxidant capacity of the molecule.

In terms of antimutagenic effects, novel bichalcophenes, which can be considered structural analogs, have been shown to significantly reduce mutagenicity induced by substances like sodium azide (B81097) and benzo[a]pyrene. This protective effect is correlated with their high antioxidant activity, which may enhance DNA repair mechanisms.

| Derivative/Analog | Activity | Method of Evaluation |

| Thiosemicarbazone of 4-(4-methoxyphenyl)-2-butanone | Antioxidant | DPPH assay |

| C-tetra(4-methoxyphenyl)calix mostwiedzy.plresorcinarene | Antioxidant | DPPH assay |

| Bichalcophenes | Antimutagenic | Ames test |

Influence on Central Nervous System Pathways (e.g., Anti-anxiety Effects)